

Application of GSK9311 Hydrochloride in Histone Binding Studies

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Compound of Interest		
Compound Name:	GSK9311 hydrochloride	
Cat. No.:	B10814290	Get Quote

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Introduction

GSK9311 hydrochloride is a crucial reagent for researchers studying the epigenetic reader domain BRPF1 (Bromodomain and PHD Finger-containing Protein 1). It is structurally analogous to the potent and selective BRPF1 inhibitor, GSK6853, but is significantly less active, making it an ideal negative control for experiments investigating the function of BRPF1. [1][2] The proper use of **GSK9311 hydrochloride** allows researchers to confirm that the observed biological effects of GSK6853 are due to the specific inhibition of the BRPF1 bromodomain and not off-target effects.

BRPF1 is a scaffolding protein that plays a critical role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3][4] These complexes are responsible for acetylating histone tails, a key post-translational modification that generally leads to a more open chromatin structure and transcriptional activation. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific genomic loci. By inhibiting this interaction, GSK6853 can modulate gene expression, and GSK9311 serves to validate these findings.

Data Presentation

The following tables summarize the key quantitative data for **GSK9311 hydrochloride** and its active analogue, GSK6853, for easy comparison.



Table 1: In Vitro Potency and Selectivity

Compo und	Target	Assay Type	pIC50	IC50	pKd	Kd	Selectiv ity
GSK931 1 hydrochl oride	BRPF1	TR-FRET	6.0	1 μΜ	-	-	-
BRPF2	TR-FRET	4.3	50.1 μΜ	-	-	-	_
GSK685 3	BRPF1	TR-FRET	8.1	8 nM	9.5	0.3 nM	>1600- fold over other bromodo mains
BRPF2/3	TR-FRET	5.1/4.8	7.9 μM / 15.8 μM	-	-	-	
BRD4 BD1/2	TR-FRET	4.7/<4.3	20 μM / >50.1 μM	-	-	-	_

Table 2: Cellular Activity

Compound	Assay	Cell Line	pIC50	IC50
GSK9311 hydrochloride	NanoBRET™ Target Engagement	HEK293	5.4	3.98 μΜ
GSK6853	NanoBRET™ Target Engagement	HEK293	7.7	20 nM

Table 3: Physicochemical Properties of GSK9311 hydrochloride



Property	Value
Molecular Weight	474.0 g/mol
Formula	C24H31N5O3.HCl
Purity	≥98% (HPLC)
Solubility	Soluble to 100 mM in water and DMSO
Storage	Store at +4°C

Experimental Protocols

The primary application of **GSK9311 hydrochloride** is as a negative control in experiments utilizing the BRPF1 inhibitor GSK6853. It should be used at the same concentrations as GSK6853 to ensure that any observed effects are due to the inhibition of BRPF1.

Cellular Target Engagement Assay (NanoBRET™)

This protocol is designed to verify that GSK6853, but not GSK9311, disrupts the interaction between BRPF1 and histone H3 in living cells.

Materials:

- HEK293 cells
- Expression vectors for NanoLuc®-BRPF1 bromodomain and HaloTag®-Histone H3.3
- GSK6853 and GSK9311 hydrochloride
- 96-well white assay plates
- NanoBRET™ Nano-Glo® Live Cell Reagent

Protocol:

 Transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.



- After 24 hours, harvest and resuspend the cells to a density of 2 x 10⁵ cells/mL in assay medium.
- Plate 100 μL of the cell suspension into each well of a 96-well white assay plate.
- Prepare serial dilutions of GSK6853 and GSK9311 hydrochloride in assay medium. Add the compounds to the cells at final concentrations ranging from 0 to 33 μM. Include a DMSOonly control.
- Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
- Add NanoBRET™ Nano-Glo® Live Cell Reagent to all wells at the recommended concentration.
- Read the plate within 5 minutes using a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
- Calculate the NanoBRET[™] ratio and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis of Histone Acetylation

This protocol can be used to assess the downstream effects of BRPF1 inhibition on histone acetylation.

Materials:

- Cell line of interest (e.g., a cancer cell line where BRPF1 is implicated)
- GSK6853 and GSK9311 hydrochloride
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-GAPDH, anti-Histone H3)
- HRP-conjugated secondary antibodies



ECL substrate

Protocol:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of GSK6853 (e.g., 0.1, 1, 10 μM) and a corresponding high concentration of GSK9311 hydrochloride (e.g., 10 μM) for a specified time (e.g., 24, 48 hours). Include a DMSO control.
- Lyse the cells in lysis buffer and determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the results.
- Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if the inhibition of BRPF1 by GSK6853 alters the recruitment of the MOZ/MORF HAT complex to specific gene promoters.

Materials:

- Cell line of interest
- GSK6853 and GSK9311 hydrochloride
- Formaldehyde for cross-linking
- · ChIP lysis buffer



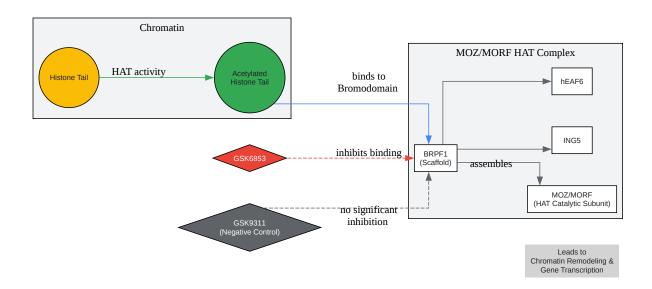
- Antibody against a component of the HAT complex (e.g., anti-MOZ) or against a specific histone mark. Normal IgG should be used as a negative control for the immunoprecipitation step.
- Protein A/G magnetic beads
- qPCR primers for target gene promoters

Protocol:

- Treat cells with GSK6853, GSK9311 hydrochloride (at a concentration where GSK6853 shows an effect), and a DMSO control.
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
- Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
- Perform immunoprecipitation by incubating the chromatin with the antibody of interest overnight.
- Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.
- Elute the complexes and reverse the cross-links.
- Purify the DNA.
- Perform qPCR using primers for specific gene promoters to quantify the enrichment of the target protein or histone mark.

Visualizations

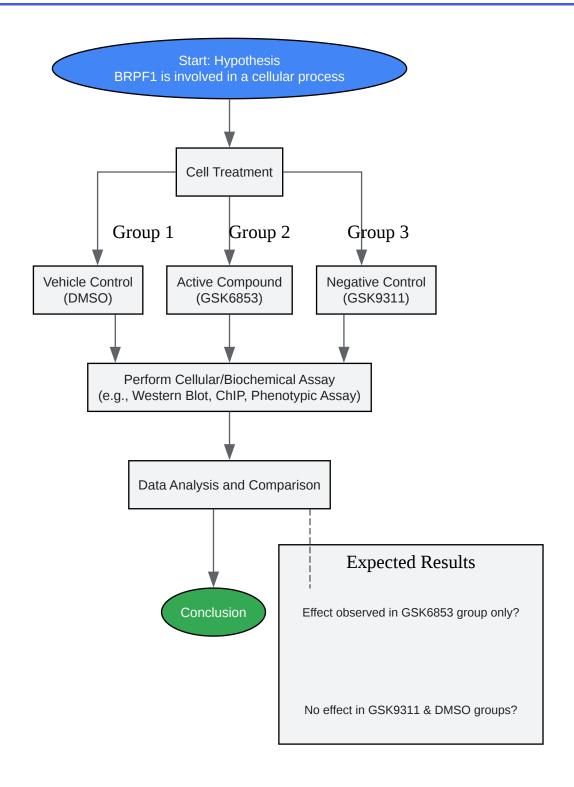




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Caption: BRPF1 signaling pathway and points of inhibition.





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Caption: Logical workflow for using GSK9311 as a negative control.



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References

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